molecular formula C19H20N4O6S B515301 4-[[1-(2-Furanylmethyl)-2,4,6-trioxo-3-propan-2-yl-1,3-diazinan-5-ylidene]methylamino]benzenesulfonamide

4-[[1-(2-Furanylmethyl)-2,4,6-trioxo-3-propan-2-yl-1,3-diazinan-5-ylidene]methylamino]benzenesulfonamide

Cat. No. B515301
M. Wt: 432.5g/mol
InChI Key: GPURXJRXWPDTNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[1-(2-furanylmethyl)-2,4,6-trioxo-3-propan-2-yl-1,3-diazinan-5-ylidene]methylamino]benzenesulfonamide is a sulfonamide and a member of benzenes.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques: This compound and its derivatives are synthesized using various techniques, including microwave-assisted synthesis and reactions with different reagents. The focus is on creating novel compounds with potential biological activities (El-Gaby et al., 2018).
  • Structural Analysis: Detailed structural characterization of these compounds is performed using techniques like spectroscopic methods, X-ray crystallography, and nuclear magnetic resonance (NMR) (Bats et al., 2001).

Antimicrobial and Anticancer Applications

  • Antimicrobial Activity: Some derivatives exhibit significant antimicrobial properties. They are tested against various bacteria and fungi to evaluate their effectiveness (Ghorab et al., 2017).
  • Anticancer Potential: Several studies investigate the anticancer activity of these compounds. They are tested against different cancer cell lines to determine their efficacy and potential as therapeutic agents (Kumar et al., 2015).

Photodynamic Therapy in Cancer Treatment

  • Photosensitizer Role: Certain derivatives, particularly those involving zinc phthalocyanine structures, show promise as photosensitizers in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin et al., 2020).

Other Applications

  • Soil Mobility Studies: The mobility of derivatives, particularly those related to herbicides, is studied in various soil types to understand their environmental impact (Beckie & McKercher, 1990).
  • Molecular Docking and Computational Studies: Molecular docking and computational studies are conducted to understand the interaction of these compounds with various biological targets, aiding in the design of more effective drugs (Tomorowicz et al., 2020).

properties

Product Name

4-[[1-(2-Furanylmethyl)-2,4,6-trioxo-3-propan-2-yl-1,3-diazinan-5-ylidene]methylamino]benzenesulfonamide

Molecular Formula

C19H20N4O6S

Molecular Weight

432.5g/mol

IUPAC Name

4-[[1-(furan-2-ylmethyl)-6-hydroxy-2,4-dioxo-3-propan-2-ylpyrimidin-5-yl]methylideneamino]benzenesulfonamide

InChI

InChI=1S/C19H20N4O6S/c1-12(2)23-18(25)16(10-21-13-5-7-15(8-6-13)30(20,27)28)17(24)22(19(23)26)11-14-4-3-9-29-14/h3-10,12,24H,11H2,1-2H3,(H2,20,27,28)

InChI Key

GPURXJRXWPDTNU-UHFFFAOYSA-N

SMILES

CC(C)N1C(=O)C(=C(N(C1=O)CC2=CC=CO2)O)C=NC3=CC=C(C=C3)S(=O)(=O)N

Canonical SMILES

CC(C)N1C(=O)C(=C(N(C1=O)CC2=CC=CO2)O)C=NC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[[1-(2-Furanylmethyl)-2,4,6-trioxo-3-propan-2-yl-1,3-diazinan-5-ylidene]methylamino]benzenesulfonamide
Reactant of Route 2
4-[[1-(2-Furanylmethyl)-2,4,6-trioxo-3-propan-2-yl-1,3-diazinan-5-ylidene]methylamino]benzenesulfonamide
Reactant of Route 3
4-[[1-(2-Furanylmethyl)-2,4,6-trioxo-3-propan-2-yl-1,3-diazinan-5-ylidene]methylamino]benzenesulfonamide
Reactant of Route 4
4-[[1-(2-Furanylmethyl)-2,4,6-trioxo-3-propan-2-yl-1,3-diazinan-5-ylidene]methylamino]benzenesulfonamide
Reactant of Route 5
4-[[1-(2-Furanylmethyl)-2,4,6-trioxo-3-propan-2-yl-1,3-diazinan-5-ylidene]methylamino]benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
4-[[1-(2-Furanylmethyl)-2,4,6-trioxo-3-propan-2-yl-1,3-diazinan-5-ylidene]methylamino]benzenesulfonamide

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